Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Catalog No.
S677008
CAS No.
54528-00-6
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

CAS Number

54528-00-6

Product Name

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5,8H2

InChI Key

FJYWNYLUZBMVKI-UHFFFAOYSA-N

SMILES

C1CC2CN(CC2C1)N

Synonyms

Hexahydro-Cyclopenta[c]pyrrol-2(1H)-amine; Hexahydrocyclopenta[c]pyrrol-2(1H)-amine; 2(1H)-Aminohexahydrocyclopenta[c]pyrrole; 3-Amino-3-azabicyclo[3.3.0]octane; N-Amino-3-azabicyclo[3.3.0]octane;

Canonical SMILES

C1CC2CN(CC2C1)N

The exact mass of the compound Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, CAS 54528-00-6, is a saturated bicyclic hydrazine derivative. Its core structure consists of a pyrrolidine ring fused with a cyclopentane ring in a rigid cis-conformation. This structural rigidity is its most critical attribute from a procurement and synthesis perspective, as it presents a conformationally locked scaffold. This feature is exploited in medicinal chemistry and process development to control the spatial orientation of pharmacophores, which is essential for achieving specific biological activities and improving the stability of active pharmaceutical ingredients (APIs). [REFS-1, REFS-2]

Substituting Hexahydrocyclopenta[c]pyrrol-2(1H)-amine with more common, flexible amines (e.g., substituted pyrrolidines) or even other rigid scaffolds (e.g., adamantanes) is a critical process failure. The specific cis-fused bicyclic structure provides a unique bond angle and conformational rigidity that is essential for preventing unwanted intramolecular side reactions, a common failure point for drug candidates derived from simpler amino acids. [1] This structural lock directly enhances the stability of the final API. Altering the scaffold, even to another bicyclic system, fundamentally changes the three-dimensional presentation of functional groups, which can drastically reduce target binding affinity, selectivity, and introduce new, unfavorable metabolic pathways. Therefore, this compound is procured for its specific, non-interchangeable structural properties that are integral to the performance and stability of the target molecule.

Precursor to CNS-Active Compounds with Favorable Pharmaceutical Properties

This bicyclic amine is a key intermediate in a patented, scalable synthesis route for 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide, a compound developed for treating cognitive deficiencies. [1] The process is designed to produce the final API hydrochloride salt with high purity and stability, suitable for pharmaceutical formulation. The patent highlights that the resulting hydrochloride salt form possesses noteworthy properties of immediate dissolution and is sufficiently stable for extended storage without special conditions, a critical factor for industrial procurement and manufacturing. [REFS-1, REFS-2]

Evidence DimensionPharmaceutical Utility & Process Suitability
Target Compound DataServes as a key building block for a stable, pure, crystalline hydrochloride salt with immediate dissolution properties.
Comparator Or BaselineAn unoptimized synthesis route or a different scaffold that might not yield a salt with such favorable physicochemical properties.
Quantified DifferenceThe process using this amine enables the production of a final API with a very low level of genotoxic impurities, compatible with regulatory requirements for CNS drugs. [<a href="https://patents.google.com/patent/AU2012203062B2/en" target="_blank">2</a>]
ConditionsIndustrial synthesis process for a CNS drug candidate, including O-alkylation, coupling, and salt formation steps.

This validates the compound's utility in regulated, large-scale synthesis where final product purity, stability, and handling properties are paramount procurement drivers.

Structural Core to Prevent Degradation in Potent Enzyme Inhibitors

In the design of dipeptidyl peptidase 4 (DPP-4) inhibitors, a major failure mode for compounds derived from simple α-amino acids is spontaneous intramolecular cyclization, which forms inactive diketopiperazines. [1] The constrained bicyclic core of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine and its analogs is specifically employed to prevent this degradation pathway. [2] Research on novel DPP-4 inhibitors explicitly states that their main structural feature is a constrained bicyclic core that prevents this intramolecular formation of inactive species, directly linking the scaffold's rigidity to improved chemical stability of the final molecule. [2]

Evidence DimensionChemical Stability / Degradation Prevention
Target Compound DataIncorporation of a rigid bicyclic scaffold prevents intramolecular cyclization.
Comparator Or BaselineDPP-4 inhibitors derived from simpler, flexible cyanopyrrolidine derivatives acylated with alpha-amino acids, which are prone to degradation.
Quantified DifferenceLeads to stable, active compounds versus inactive cyclic species.
ConditionsSynthesis and storage of DPP-4 inhibitors.

Procuring this specific scaffold provides a validated engineering solution to a known and critical stability problem, reducing process loss and improving shelf-life of the final product.

Enabling Scaffold for Novel, Potent DPP-4 Inhibitors with High Selectivity

This compound and similar rigid bicyclic amines serve as crucial scaffolds for developing novel DPP-4 inhibitors that are distinct from established drugs like Sitagliptin. In one study, a novel tricyclic inhibitor built on a related rigid amine scaffold demonstrated an IC50 of 28 ± 1 nM against DPP-4, comparable to Sitagliptin's IC50 of 22 ± 2 nM in the same study. [1] However, a simpler bicyclic version showed a reduced activity (IC50 100 ± 4 nM), demonstrating that the specific three-dimensional structure of the fused ring system is critical for achieving high potency. [1] Such scaffolds are procured to explore novel chemical space and develop next-generation inhibitors with potentially different selectivity profiles against related enzymes like DPP8 and DPP9. [2]

Evidence DimensionEnzyme Inhibitory Potency (IC50)
Target Compound DataEnables synthesis of inhibitors with potency comparable to market standards (e.g., IC50 of 28 nM).
Comparator Or BaselineSitagliptin (IC50 = 22 ± 2 nM) and a structurally simpler bicyclic analog (IC50 = 100 ± 4 nM).
Quantified DifferenceMaintains high potency comparable to the benchmark, while a simplified analog shows a >3.5-fold decrease in potency.
ConditionsIn vitro DPP-4 enzyme inhibition assay.

This compound is a valuable building block for R&D programs aiming to create new intellectual property and discover drug candidates with potency similar to or better than existing therapies.

Process Development for CNS-Targeted Pharmaceutical Ingredients

As a validated key intermediate for producing stable, highly pure crystalline salts of CNS drug candidates suitable for regulated pharmaceutical manufacturing. [1]

Design of Next-Generation DPP-4 Inhibitors

For synthesizing novel DPP-4 inhibitors where preventing intramolecular cyclization is a critical design requirement to ensure the final compound's chemical stability and activity. [2]

Scaffold-Hopping in Lead Optimization Programs

In medicinal chemistry campaigns to create new intellectual property by replacing common scaffolds (e.g., piperidines, adamantanes) with a rigid bicyclic amine to achieve high target potency. [3]

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

54528-00-6

Dates

Last modified: 08-15-2023

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